molecular formula C11H12N2O4 B15041456 N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide CAS No. 23742-24-7

N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide

Cat. No.: B15041456
CAS No.: 23742-24-7
M. Wt: 236.22 g/mol
InChI Key: FIAORTYGWLBHBK-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C11H12N2O4 It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further substituted with a 4-methoxy-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide typically involves the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to form 4-methoxy-2-nitroaniline.

    Cyclopropanation: The 4-methoxy-2-nitroaniline is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to form the cyclopropane ring.

    Amidation: The final step involves the amidation of the cyclopropane derivative with a carboxylic acid derivative, such as cyclopropanecarboxylic acid, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Reduction: 4-methoxy-2-aminophenylcyclopropanecarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cyclopropanecarboxylic acid and 4-methoxy-2-nitroaniline.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)cyclopropanecarboxamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(4-nitrophenyl)cyclopropanecarboxamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    N-(4-methoxy-2-nitrophenyl)acetamide: Contains an acetamide group instead of a cyclopropanecarboxamide group, leading to different chemical properties.

Uniqueness

N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, as well as the cyclopropane ring attached to the carboxamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

23742-24-7

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C11H12N2O4/c1-17-8-4-5-9(10(6-8)13(15)16)12-11(14)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,14)

InChI Key

FIAORTYGWLBHBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC2)[N+](=O)[O-]

Origin of Product

United States

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